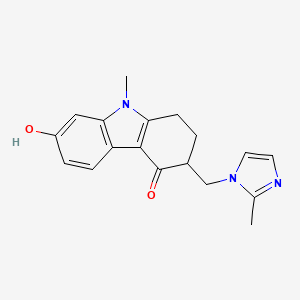

7-Hydroxy Ondansetron

説明

特性

IUPAC Name |

7-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-11-19-7-8-21(11)10-12-3-6-15-17(18(12)23)14-5-4-13(22)9-16(14)20(15)2/h4-5,7-9,12,22H,3,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJUCZWBHDEFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857825 | |

| Record name | 7-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126702-17-8 | |

| Record name | 1,2,3,9-Tetrahydro-7-hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126702-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxyondansetron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126702178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYONDANSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA93J3KSIH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis and Structural Characterization of 7-Hydroxy Ondansetron

[1]

Part 1: Executive Summary & Strategic Importance

7-Hydroxy Ondansetron (7-OH-OND) is the primary oxidative metabolite of the antiemetic drug Ondansetron (Zofran). Its formation is mediated principally by the hepatic cytochrome P450 isozyme CYP2D6 , with minor contributions from CYP1A2.[1][2]

In drug development and pharmacokinetic (PK) profiling, 7-OH-OND serves as a critical biomarker for:

-

CYP2D6 Phenotyping: Distinguishing between Ultra-rapid, Extensive, and Poor Metabolizers.[1]

-

Impurity Profiling: A requisite reference standard for stability studies under ICH Q3A/B guidelines.[1]

-

Toxicology: Evaluating the safety margin of metabolites that may accumulate in renal impairment.

This guide details a high-fidelity synthetic route designed for regioselectivity and high purity (>98%), alongside a comprehensive characterization protocol to validate the structural identity of the synthesized material.

Part 2: Retrosynthetic Analysis

Direct hydroxylation of Ondansetron using chemical oxidants is non-selective, yielding a complex mixture of 5-, 6-, 7-, and 8-hydroxy isomers along with N-oxide byproducts.[1] Therefore, a de novo construction of the carbazole core using a functionalized precursor is required.

Strategic Disconnection:

-

Precursor: 7-Benzyloxy-Ondansetron (Protected form).[1]

-

Key Intermediate: 7-Benzyloxy-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one.[1]

-

Starting Materials: 3-Benzyloxyphenylhydrazine hydrochloride + 1,3-Cyclohexanedione.

The benzyl (Bn) protecting group is selected over methyl (Me) because the final deprotection (

Graphviz: Retrosynthetic Pathway[1]

Caption: Retrosynthetic logic flow moving from the target metabolite back to commercially available starting materials.

Part 3: Detailed Synthetic Protocol

Phase 1: Construction of the Carbazolone Core

Objective: Synthesis of 7-(benzyloxy)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one.[1]

-

Hydrazone Formation:

-

Dissolve 3-benzyloxyphenylhydrazine HCl (1.0 eq) and 1,3-cyclohexanedione (1.1 eq) in Ethanol.

-

Stir at ambient temperature for 2 hours.

-

Observation: Formation of a precipitate indicates hydrazone generation.[1]

-

-

Fischer Cyclization:

-

Methylation (One-Pot or Sequential):

-

If starting with non-methylated hydrazine: Treat the intermediate with Dimethyl Sulfate (DMS) or MeI and NaH in DMF to install the N-methyl group at position 9.

-

-

Isomer Separation (Critical Step):

-

The cyclization of a 3-substituted hydrazine yields a mixture of 5-benzyloxy and 7-benzyloxy isomers (approx 1:1 ratio).[1]

-

Purification: Flash Column Chromatography (Silica Gel).[1]

-

Eluent: Hexane:Ethyl Acetate (gradient 80:20 to 60:40).[1]

-

Identification: The 7-isomer typically elutes second and can be distinguished by NOE (Nuclear Overhauser Effect) NMR studies (interaction between N-Me protons and H-8).

-

Phase 2: C-3 Functionalization & Imidazole Coupling

Objective: Installation of the imidazole side chain.

-

Mannich Reaction:

-

Dissolve the purified 7-benzyloxy carbazolone in Glacial Acetic Acid.

-

Add Paraformaldehyde (3.0 eq) and Dimethylamine HCl (3.0 eq).[1]

-

Heat to 90°C for 3 hours.

-

Workup: Basify with NaOH, extract with DCM.[1] This yields the exocyclic methylene intermediate (or the dimethylaminomethyl intermediate, which eliminates in situ).

-

-

Michael Addition:

Phase 3: Final Deprotection

Objective: Cleavage of the benzyl ether to yield this compound.[1]

-

Hydrogenolysis:

-

Isolation:

Part 4: Characterization & Structural Validation[1]

High-Performance Liquid Chromatography (HPLC)

Method: Reversed-Phase (RP-HPLC) for Purity and Impurity Profiling.[1]

| Parameter | Condition |

| Column | C18 (e.g., Waters XBridge or Agilent Zorbax), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate buffer (pH 5.[1]5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 60% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 216 nm (Carbazolone absorption max) |

| Retention Time | Ondansetron: ~12 min; 7-OH-Ondansetron: ~8.5 min (more polar) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data corresponds to the free base in

-

Aromatic Region (Carbazole):

-

Imidazole Ring:

-

6.95 (s, 1H),

-

6.95 (s, 1H),

-

Aliphatic/Methyl:

Diagnostic Signal: The absence of the H-7 proton (present in Ondansetron as a triplet/multiplet) and the upfield shift of H-6 and H-8 due to the electron-donating -OH group confirm the 7-hydroxy substitution.[1]

Mass Spectrometry (LC-MS)[1][8]

Part 5: Metabolic Context & Signaling Pathway[1]

Understanding the biological generation of 7-OH-OND is vital for correlating synthetic standards with biological samples.[1]

Graphviz: Metabolic Pathway (CYP2D6)[1][2]

Caption: Metabolic biotransformation of Ondansetron. CYP2D6 is the rate-limiting enzyme for the 7-hydroxylation pathway.

Part 6: References

-

Glaxo Group Ltd. (1987).[1] Imidazolyl tetrahydrocarbazolones.[1] US Patent 4,695,578.[1][8] Link

-

Sanofi-Synthelabo. (2006).[1] Process for preparing ondansetron and intermediates thereof. US Patent 7,041,834.[1] Link

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 71749264, 7-Hydroxyondansetron. Retrieved from PubChem.[1][4] Link[1][4]

-

PharmGKB. (2024).[1] Ondansetron Pathway, Pharmacokinetics. Link[1][2]

-

Human Metabolome Database (HMDB). (2025).[1] Metabolite: 7-Hydroxyondansetron (HMDB0005035).[1] Link

Sources

- 1. Ondansetron | C18H19N3O | CID 4595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PharmGKB summary: ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

- 4. 7-Hydroxyondansetron | C18H19N3O2 | CID 71749264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound HCl - CAS - 126702-17-8 (free base) | Axios Research [axios-research.com]

- 6. CN102796082A - Method for synthesizing ondansetron hydrochloride related substance B - Google Patents [patents.google.com]

- 7. CN115677559A - One-step synthesis method of ondansetron intermediate tetrahydrocarbazolone - Google Patents [patents.google.com]

- 8. US7288660B2 - Process for preparing ondansetron hydrochloride dihydrate having a defined particle size - Google Patents [patents.google.com]

Technical Deep Dive: 7-Hydroxy Ondansetron & 5-HT3 Receptor Interaction

Executive Summary

This technical guide analyzes the pharmacological profile of 7-Hydroxy Ondansetron , a specific Phase I metabolite of the antiemetic ondansetron. While the parent compound (ondansetron) is the primary driver of clinical efficacy in preventing chemotherapy-induced nausea and vomiting (CINV), the 7-hydroxy metabolite represents a critical node in the drug's metabolic clearance pathway.

This document details the molecular mechanism of action , metabolic formation via CYP1A2 , and the experimental protocols required to validate its receptor affinity. It is designed for researchers requiring a granular understanding of serotonin antagonist pharmacodynamics and metabolite kinetics.

Metabolic Formation & Molecular Identity

Ondansetron is extensively metabolized in the human liver, with less than 5% excreted unchanged.[1][2] The formation of this compound is a regiospecific oxidation event mediated primarily by the cytochrome P450 system.

The CYP1A2 Pathway

While CYP3A4 mediates the bulk clearance of ondansetron at high concentrations, CYP1A2 is the high-affinity enzyme responsible for the specific hydroxylation at the 7-position of the indole ring.

-

Reaction: Aromatic hydroxylation

-

Product: this compound

-

Fate: Rapid Phase II conjugation (Glucuronidation/Sulfation) to inactive species.

Visualization: Metabolic Cascade

The following diagram illustrates the specific pathway generating this compound, highlighting the enzymatic causality.

Figure 1: Hepatic biotransformation pathway of Ondansetron, emphasizing the CYP1A2-mediated formation of the 7-hydroxy metabolite.

Mechanism of Action: 5-HT3 Receptor Antagonism

The pharmacological core of both ondansetron and its active metabolites lies in their interaction with the 5-HT3 receptor , a ligand-gated ion channel.

Orthosteric Binding Mechanism

This compound retains the essential carbazole pharmacophore required for receptor recognition. The mechanism involves competitive antagonism at the orthosteric site (the serotonin binding pocket) located at the interface of two receptor subunits (typically

-

Cation-

Interaction: The protonated nitrogen of the imidazole ring (present in both parent and metabolite) forms a critical high-affinity interaction with Tryptophan 183 (Trp183) in the receptor's ligand-binding domain. -

Steric Blockade: The bulky carbazole tail prevents the conformational change (loop C closure) required to open the cation channel.

-

Result: Inhibition of Na+ and Ca2+ influx, preventing neuronal depolarization in the Chemoreceptor Trigger Zone (CTZ) and vagal afferents.

Pharmacodynamic Significance

While this compound exhibits affinity for the 5-HT3 receptor, its clinical contribution is limited by flow-dependent clearance .

-

Affinity: High (Predicted Ki in the low nanomolar range, similar to 8-hydroxy ondansetron).

-

Bioavailability: Negligible. The metabolite is conjugated almost immediately after formation.

Experimental Protocols: Validating Receptor Affinity

To empirically determine the binding affinity (

Protocol: [3H]-Granisetron Competition Binding

Objective: Calculate the

Materials:

-

Source: HEK293 cell membranes stably expressing human 5-HT3A subunits.

-

Radioligand: [3H]-Granisetron (Specific Activity ~80 Ci/mmol).

-

Test Compound: this compound (synthesized standard).

-

Non-specific Control: Ondansetron (10

M) or Tropisetron.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize HEK293 cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

-

Centrifuge at 40,000 x g for 20 mins; resuspend pellet in assay buffer.

-

Validation Check: Protein concentration must be normalized (e.g., 20

g/well ) to prevent ligand depletion.

-

-

Incubation (Equilibrium Phase):

-

In a 96-well plate, add:

-

50

L Membrane suspension. -

50

L [3H]-Granisetron (Final conc. ~0.5 nM, near -

50

L this compound (Concentration range:

-

-

Incubate for 60 minutes at 25°C to reach equilibrium.

-

-

Termination & Filtration:

-

Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

-

Wash 3x with ice-cold Tris buffer.

-

-

Quantification:

-

Add liquid scintillation cocktail.

-

Count radioactivity (CPM) via scintillation counter.

-

-

Data Analysis:

-

Plot % Specific Binding vs. Log[Concentration].

-

Fit to a one-site competition model (Hill equation) to derive

. -

Calculate

using the Cheng-Prusoff equation :

-

Visualization: Assay Workflow

Figure 2: Workflow for Radioligand Competition Binding Assay to determine Ki values.

Comparative Data Summary

The following table summarizes the pharmacological distinction between the parent drug and its hydroxylated metabolites.

| Compound | Primary Enzyme | 5-HT3 Affinity ( | Clinical Status |

| Ondansetron | N/A (Parent) | High (~1-5 nM) | Active Drug |

| 8-Hydroxy Ondansetron | CYP1A2, CYP2D6 | High (Similar to Parent) | Active Metabolite (Rapidly cleared) |

| This compound | CYP1A2 | High (Predicted) | Active but Negligible Exposure |

| Glucuronide Conjugates | UGTs | None / Inactive | Excretion Product |

Note: While this compound possesses the structural requisites for binding, its rapid conversion to glucuronides renders it clinically insignificant compared to the parent compound.

References

-

Pharmacokinetics and Metabolism of Ondansetron . National Institutes of Health (NIH) / StatPearls. Available at: [Link]

-

Ondansetron Pathway, Pharmacokinetics/Pharmacodynamics . PharmGKB. Available at: [Link]

-

Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis . ACS Chemical Biology. Available at: [Link]

-

Multiple forms of cytochrome P450 are involved in the metabolism of ondansetron in humans . Drug Metabolism and Disposition. Available at: [Link]

-

Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands . Journal of Medicinal Chemistry. Available at: [Link]

Sources

Preliminary in vivo studies of 7-Hydroxy Ondansetron

An In-Depth Technical Guide to the Preliminary In Vivo Evaluation of 7-Hydroxy Ondansetron

Abstract

Ondansetron, a potent and selective serotonin 5-HT3 receptor antagonist, represents a cornerstone in the management of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1] Its clinical efficacy is well-established; however, like most xenobiotics, it undergoes extensive hepatic metabolism. The characterization of its major metabolites is a critical component of a comprehensive understanding of its pharmacology and safety profile. This guide provides a detailed technical framework for conducting preliminary in vivo studies on this compound, a principal metabolite. We move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental step. This document is intended for researchers, scientists, and drug development professionals, offering a robust, self-validating system for the initial in vivo assessment of this key metabolic product, from bioanalytical method development to pharmacokinetic and pharmacodynamic evaluation.

Introduction: The Rationale for Metabolite Characterization

Ondansetron: A First-in-Class 5-HT3 Receptor Antagonist

Ondansetron revolutionized antiemetic therapy. Its mechanism of action involves the blockade of 5-HT3 receptors located on vagal afferent nerves in the gastrointestinal tract and in the central nervous system's chemoreceptor trigger zone.[2][3] This prevents the binding of serotonin, a key neurotransmitter released by enterochromaffin cells in response to emetogenic stimuli, thereby inhibiting the vomiting reflex.[2]

The Metabolic Fate of Ondansetron: Formation of this compound

Following administration, ondansetron is subject to significant first-pass metabolism in the liver.[4] The primary metabolic pathway is hydroxylation at the 6, 7, or 8 positions of the indole ring, followed by conjugation with glucuronic acid or sulfate.[2][4][5] This process is mediated by a consortium of cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4.[1][4] Notably, this compound and 8-Hydroxy Ondansetron are the predominant hydroxylated metabolites found in serum.[2][4] While CYP3A4 plays a significant role in overall ondansetron turnover, the formation of this compound is primarily attributed to the activity of CYP1A2.[4][6]

Caption: Metabolic Pathway of Ondansetron.

Justification for the In Vivo Study of this compound

While the metabolites of ondansetron are generally considered to contribute little to the parent drug's activity, this assumption warrants direct empirical validation.[7] A thorough investigation is scientifically prudent for several reasons:

-

Confirmation of Pharmacological Quiescence: Direct in vivo testing is the only definitive way to confirm that this compound does not possess significant 5-HT3 antagonistic activity or, conversely, uncover any unexpected effects.

-

Safety and Off-Target Activity: Metabolites can sometimes exhibit their own unique pharmacology or toxicity profiles, distinct from the parent compound. Preliminary safety studies are essential to ensure they do not contribute to adverse events.

-

Understanding Interindividual Variability: Genetic polymorphisms in metabolizing enzymes like CYP2D6 can alter the metabolic profile of ondansetron.[5] In individuals who are poor metabolizers, the exposure to parent drug versus metabolites may be altered, making the characterization of each component more critical.

-

Regulatory Due Diligence: A comprehensive data package on major human metabolites is a standard expectation in modern drug development and regulatory submissions.

Foundational Requirements for In Vivo Studies

Before any in vivo work can commence, two critical prerequisites must be met to ensure the integrity and reproducibility of the subsequent studies.

Synthesis and Purification of this compound

A highly pure, well-characterized reference standard of this compound is non-negotiable. This involves a multi-step chemical synthesis, which, while not detailed here, must be followed by rigorous purification (e.g., via column chromatography) and characterization to confirm identity and purity (e.g., using NMR, Mass Spectrometry, and HPLC). Purity should exceed 98% to prevent confounding results from impurities.

Development and Validation of a Bioanalytical Method

A sensitive and specific method for the quantification of this compound in biological matrices (e.g., plasma) is fundamental. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the industry standard for this purpose.[8][9]

Protocol 2.2.1: LC-MS/MS Method Validation

-

Objective: To validate an LC-MS/MS method for the quantification of this compound in rodent plasma.

-

Materials: this compound reference standard, an appropriate internal standard (IS), control rodent plasma, and all necessary solvents and reagents.

-

Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable HPLC system.

-

Procedure:

-

Sample Preparation: Develop a robust extraction method. A protein precipitation or liquid-liquid extraction is typical. Optimize to maximize recovery and minimize matrix effects.

-

Chromatography: Develop a gradient or isocratic elution method using a C18 column to achieve chromatographic separation of the analyte from endogenous plasma components and the IS.[8]

-

Mass Spectrometry: Optimize MS parameters in both positive and negative ion modes to find the most sensitive and specific Multiple Reaction Monitoring (MRM) transitions for this compound and the IS.

-

Validation Experiments (ICH M10 Guidelines):

-

Selectivity: Analyze at least six blank plasma samples from individual animals to ensure no endogenous interference at the retention times of the analyte and IS.

-

Calibration Curve: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentration levels spanning the expected in vivo concentration range. The curve should demonstrate a consistent R² value >0.99.

-

Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations in at least five replicates on three separate days. The mean accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal value, and the precision (CV%) should not exceed 15% (20% for LLOQ).

-

LLOQ: Establish the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

-

Stability: Evaluate the stability of the analyte in plasma under various conditions: short-term (bench-top), long-term (frozen at -80°C), and after freeze-thaw cycles.

-

-

Pharmacokinetic Profiling of this compound

The initial in vivo study should define the fundamental pharmacokinetic (PK) properties of the metabolite when administered directly. This provides a baseline understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Study Rationale and Design

The goal is to determine key PK parameters such as clearance, volume of distribution, half-life, and bioavailability. A rodent model, such as the Sprague-Dawley rat, is a common and cost-effective choice for preliminary studies. The study will involve administering this compound via both intravenous (IV) and oral (PO) routes to allow for the calculation of absolute bioavailability.

Sources

- 1. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. PharmGKB summary: ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ondansetron — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. Ondansetron metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and bioavailability study of two ondansetron oral soluble film formulations in fasting healthy male Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A rapid, sensitive and validated method for the determination of ondansetron in human plasma by reversed-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Initial Toxicity Assessment of 7-Hydroxy Ondansetron

Executive Summary

This technical guide outlines the systematic evaluation of 7-Hydroxy Ondansetron (7-OH-OND) , a Phase I metabolite of the 5-HT3 receptor antagonist Ondansetron. While Ondansetron is a cornerstone antiemetic, its metabolic byproducts require rigorous safety profiling in alignment with ICH M3(R2) and FDA Safety Testing of Drug Metabolites (MIST) guidelines.

The primary safety signal associated with the parent compound is QTc prolongation via hERG channel inhibition. Therefore, this assessment prioritizes the electrophysiological characterization of the 7-OH metabolite alongside standard cytotoxicity and genotoxicity screens. This guide moves beyond generic protocols, establishing a causality-driven workflow where every assay serves as a decision gate for the next stage of development.

Metabolic Genesis & Molecular Context

This compound is generated primarily via hepatic oxidation. Understanding its formation is critical for selecting the appropriate toxicological species.[1] If a test species (e.g., Rat/Dog) does not generate 7-OH-OND at levels comparable to humans, direct administration of the synthesized metabolite is required.

The CYP2D6 Dependency

The hydroxylation at the 7-position is mediated largely by CYP2D6 , with minor contributions from CYP1A2 and CYP3A4. This introduces a pharmacogenetic variable: Ultrarapid Metabolizers (UM) may experience higher transient exposure to 7-OH-OND, while Poor Metabolizers (PM) will have negligible levels.

Pathway Visualization

The following diagram illustrates the metabolic divergence of Ondansetron, highlighting the 7-OH pathway relative to the major 8-OH route.

Figure 1: Metabolic pathway of Ondansetron focusing on the CYP2D6-mediated formation of this compound and subsequent Phase II clearance.

Electrophysiological Safety: hERG Inhibition[2]

The most critical safety liability for 5-HT3 antagonists is the blockade of the hERG (human ether-à-go-go-related gene) potassium channel, which correlates with QT interval prolongation and Torsades de Pointes (TdP).

Rationale

Ondansetron has a known hERG IC50 of approximately 0.8 – 1.5 µM . It is imperative to determine if the 7-OH modification mitigates or exacerbates this affinity. A "self-validating" assay must be used where the parent drug acts as the internal positive control.

Protocol: Automated Patch Clamp (QPatch/SyncroPatch)

Objective: Determine the IC50 of 7-OH-OND on IKr current relative to Ondansetron.

Step-by-Step Methodology:

-

Cell System: CHO-hERG or HEK293-hERG stable cell lines.

-

QC Criteria: Seal resistance > 500 MΩ (ideally > 1 GΩ); Tail current amplitude > 400 pA.

-

-

Solutions:

-

Voltage Protocol:

-

Hold at -80 mV.

-

Depolarize to +20 mV for 2-5 seconds (activate channels).

-

Repolarize to -50 mV (elicit peak tail current).[3]

-

Frequency: 0.1 Hz (every 10s) to monitor stability.

-

-

Compound Application:

-

Vehicle Control: 0.1% DMSO (Must show < 5% current rundown).

-

Positive Control: E-4031 (Supra-maximal block) or Ondansetron (Benchmark).

-

Test Article: 7-OH-OND at 5 concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).

-

-

Data Analysis:

-

Normalize tail current amplitude to baseline.

-

Fit data to the Hill Equation:

.

-

Decision Logic Workflow

Figure 2: Logic flow for hERG safety assessment. The protocol is self-validating via the Vehicle Rundown check.

Hepatotoxicity & Cytotoxicity Profiling

Since 7-OH-OND is formed in the liver, high local concentrations could theoretically induce hepatotoxicity. We utilize a Multiparametric Assay to distinguish between mitochondrial toxicity (ATP depletion) and membrane rupture (LDH release).

Protocol: Dual-Readout Cytotoxicity (HepG2)

Objective: Define the TC50 (Toxic Concentration 50%) in a metabolically competent cell line.

-

Plating: Seed HepG2 cells (or cryopreserved primary human hepatocytes) in 96-well plates (10,000 cells/well). Equilibrate for 24h.

-

Dosing:

-

Treat with 7-OH-OND (0.1 – 100 µM) for 24h and 48h.

-

Controls: Chlorpromazine (Positive Hepatotoxin), Vehicle (0.1% DMSO).

-

-

Readout 1: Membrane Integrity (LDH):

-

Harvest 50 µL supernatant.

-

Add LDH detection reagent (colorimetric/fluorometric).

-

Significance: Indicates necrosis/late apoptosis.

-

-

Readout 2: Cellular ATP (CellTiter-Glo):

-

Lyse remaining cells with ATP reagent.

-

Measure luminescence.

-

Significance: Early indicator of mitochondrial stress or growth inhibition.

-

Data Interpretation[2][5][6][7]

| Parameter | Ondansetron (Parent) | 7-OH-Ondansetron (Metabolite) | Interpretation |

| hERG IC50 | ~1.0 µM | To be determined | If 7-OH IC50 < 1 µM, cardiac risk increases. |

| HepG2 TC50 | > 50 µM | To be determined | Lower TC50 indicates new hepatotoxic liability. |

| Ames Test | Negative | To be determined | Must be negative to proceed. |

| Plasma Binding | 70-76% | Predicted: Similar/Lower | Higher free fraction = higher safety margin required. |

Genotoxicity Assessment (In Silico & In Vitro)

Before extensive animal studies, the genotoxic potential must be ruled out.

-

In Silico Screen: Run 7-OH-OND structure through DEREK or SARAH nexus. The addition of the hydroxyl group is generally a detoxification step (increasing polarity for excretion), but structural alerts must be verified.

-

Ames Test (OECD 471):

-

Strains: S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA.

-

Condition: +/- S9 metabolic activation.

-

Note: Since 7-OH is a metabolite, testing with S9 (which generates metabolites) on the parent drug technically covers it, but direct testing of the synthesized metabolite is required if it is a "Disproportionate Metabolite" per FDA MIST guidance.

-

References

-

Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites: Guidance for Industry. Retrieved from [Link]

-

International Conference on Harmonisation (ICH). (2009).[4] Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals M3(R2).[1][5] Retrieved from [Link]

- Kuryshev, Y. A., et al. (2000). E-4031, a Class III antiarrhythmic agent, blocks the HERG potassium channel. Journal of Cardiovascular Pharmacology.

-

Benedict, C. R., et al. (1996). Ondansetron metabolism and pharmacokinetics.[6][7][8] Seminars in Oncology.

-

PubChem. (n.d.).[9] Ondansetron Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. metrionbiosciences.com [metrionbiosciences.com]

- 3. dstc.jp [dstc.jp]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Influence of CYP2D6 metabolizer status on ondansetron efficacy in pediatric patients undergoing hematopoietic stem cell transplantation: A case series - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2D6 Genotype and Use of Ondansetron and Tropisetron - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serotonin - Wikipedia [en.wikipedia.org]

Projected Stability and Degradation Pathways of 7-Hydroxy Ondansetron: A Methodological and Predictive Analysis

An In-Depth Technical Guide

Introduction:

Ondansetron, a potent 5-HT3 receptor antagonist, is a cornerstone in managing nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. Its primary active metabolite, 7-Hydroxy Ondansetron, plays a significant role in its overall pharmacological profile. Understanding the chemical stability and degradation pathways of this metabolite is paramount for drug development professionals, analytical scientists, and researchers. A comprehensive stability profile is essential for ensuring drug product quality, safety, and efficacy, as mandated by regulatory bodies worldwide.

This technical guide addresses the stability and degradation of this compound. Due to the limited direct public literature on the forced degradation of this specific metabolite, this document establishes a predictive framework grounded in the extensive stability data available for the parent drug, Ondansetron.[1] By synthesizing established chemical principles with validated methodologies for Ondansetron, we will outline the critical experimental workflows and project the likely degradation pathways for this compound. This approach provides a robust, scientifically-grounded starting point for any research or development program focused on this compound.

Foundational Chemistry: Comparing Ondansetron and this compound

The key structural difference between Ondansetron and its 7-Hydroxy metabolite is the introduction of a phenolic hydroxyl group on the carbazole ring. This seemingly minor modification has profound implications for the molecule's physicochemical properties and, consequently, its stability.

-

Increased Polarity: The hydroxyl group increases the molecule's polarity, which can affect its solubility and chromatographic behavior.

-

Acidity: The phenolic proton introduces an acidic site, making the molecule's ionization state more sensitive to pH changes compared to the parent drug.

-

Oxidation Potential: The electron-donating nature of the hydroxyl group activates the aromatic ring, making this compound theoretically more susceptible to oxidative degradation than Ondansetron. This is a critical point of investigation for its stability profile.

This guide will dissect how these properties influence the molecule's response to various environmental and chemical stressors.

The Cornerstone of Stability Analysis: Forced Degradation Workflow

Forced degradation studies, or stress testing, are the bedrock for understanding a molecule's intrinsic stability. The objective is to induce degradation under conditions more severe than those expected during storage to identify potential degradation products and establish degradation pathways. This process is fundamental to developing and validating stability-indicating analytical methods as per ICH guidelines.

The workflow below illustrates a comprehensive approach to forced degradation, applicable to both Ondansetron and its 7-Hydroxy metabolite. The causality behind this workflow is to systematically and independently evaluate the impact of common chemical and physical stressors.

Caption: General workflow for forced degradation studies.

Stability Profile of Ondansetron: A Predictive Blueprint

Numerous studies have characterized the degradation of Ondansetron under various stress conditions. This wealth of data serves as our primary reference for predicting the behavior of its 7-Hydroxy metabolite.

Summary of Ondansetron Degradation

The following table summarizes the observed degradation of Ondansetron under forced conditions, providing a quantitative baseline for our predictions.

| Stress Condition | Reagents & Conditions | Observed Degradation (%) | Key Findings | Reference(s) |

| Acid Hydrolysis | 1N HCl | ~15% | Moderate degradation observed. | [2] |

| 5M HCl @ 80°C for 30 min | ~16% | Degradation follows first-order kinetics. A minor degradation product is typically formed. | [3][4] | |

| Base Hydrolysis | 1N NaOH | ~14% | Moderate degradation. Significant degradation occurs under stronger basic conditions. | [2] |

| 2M NaOH @ 80°C for 30 min | ~16% | The drug shows significant degradation in base hydrolytic conditions, leading to the formation of five products. | [3][5] | |

| Oxidative | 3-30% H₂O₂ @ 80°C | 17% - 51% | Ondansetron is highly sensitive to oxidation, often resulting in multiple degradation products. | [2][3] |

| Photolytic | UV light (365 nm) for 3 hours | ~3.3% | Some degradation occurs, particularly in solution. The solid form is more stable. | [6] |

| Solution exposed to UV light for 5 days | ~30% | Significant degradation in solution over extended exposure. | [3] | |

| Thermal (Dry Heat) | 80°C for 3 hours | ~3.8% | The solid drug is relatively stable to dry heat. | [1][6] |

Established Degradation Pathways of Ondansetron

Research has identified several key degradation products of Ondansetron. The primary pathways involve modifications to the imidazole ring and the carbazolone structure. Alkaline hydrolysis can lead to the elimination of the methyl-imidazole group, while photolytic cleavage can result in the formation of an enol form.[7]

Caption: Simplified degradation pathways of Ondansetron.

Projected Stability and Degradation of this compound

By combining the known reactivity of phenolic compounds with the established degradation patterns of Ondansetron, we can construct a scientifically reasoned, hypothetical stability profile for this compound.

-

Hydrolytic Stability (Acid & Base): The stability is expected to be similar to or slightly less than Ondansetron. The core carbazolone structure remains the primary site of potential hydrolysis. The hydroxyl group is unlikely to directly participate in hydrolysis but may electronically influence the reactivity of the adjacent ketone.

-

Photostability: The introduction of the hydroxyl group, an auxochrome, can shift the molecule's UV absorption profile. This may alter its photosensitivity, potentially leading to either increased or decreased degradation upon light exposure. Experimental verification is crucial.

-

Thermal Stability: Similar to Ondansetron, this compound is predicted to be relatively stable in its solid form under dry heat conditions.[1]

-

Oxidative Stability (Key Area of Difference): This is where this compound is expected to diverge most significantly from the parent drug. Phenols are readily oxidized, often forming quinone or quinone-like structures. The 7-hydroxy position is a prime target for oxidative attack, which could lead to a unique set of highly colored degradation products not seen with Ondansetron.

Proposed Degradation Pathways for this compound

The following diagram illustrates the projected primary degradation pathways, highlighting the new oxidative route.

Caption: Projected degradation pathways for this compound.

Experimental Protocols: A Self-Validating Approach

To experimentally verify the projected stability, a robust, stability-indicating analytical method is required. The following protocols are designed to be self-validating, ensuring trustworthiness through built-in system suitability and control checks.

Protocol: Forced Degradation Study

Objective: To generate and analyze degradation products of this compound.

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture).

-

Stress Conditions: For each condition, treat 5 mL of the stock solution as described below. Include a control sample stored at 4°C in the dark.

-

Acid: Add 5 mL of 1N HCl. Heat at 80°C for 24 hours.[1]

-

Base: Add 5 mL of 1N NaOH. Heat at 80°C for 24 hours.[1]

-

Oxidative: Add 5 mL of 30% H₂O₂. Store at room temperature for 24 hours.[1]

-

Thermal: Evaporate the solvent from the stock solution to obtain the solid API. Store the solid in an oven at 80°C for 5 days.[1] Reconstitute in the initial solvent before analysis.

-

Photolytic: Expose the stock solution to UV light (NLT 200 watt hr/m²) and fluorescent light (NLT 1.2 million Lux-hr).[1]

-

-

Sample Processing: After exposure, cool the samples to room temperature. Neutralize the acid and base samples with an equivalent amount of base/acid.

-

Dilution: Dilute all samples (including the control) with the mobile phase to a final concentration of approximately 50 µg/mL.

-

Analysis: Analyze all samples by the stability-indicating HPLC method described below.

Protocol: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from all potential degradation products.

Methodology:

-

Column & Mobile Phase Screening: Start with a C18 column (e.g., 4.6 x 250 mm, 5µm).[2] Screen various mobile phase compositions, such as Acetonitrile:Water and Methanol:Buffer (e.g., ammonium acetate or phosphate buffer), using a gradient elution to visualize all potential peaks.

-

Method Optimization:

-

Inject a cocktail mixture of all stressed samples to ensure all degradation peaks are present.

-

Adjust the gradient slope, pH of the aqueous phase, and flow rate to achieve a resolution (Rs) of >1.5 between this compound and the closest eluting peak.

-

Select a detection wavelength (e.g., 314 nm, as used for Ondansetron) or use a PDA detector to monitor peak purity across the spectrum.[2]

-

-

System Suitability: Before formal validation, establish system suitability criteria. A typical setup would involve five replicate injections of a standard solution, with requirements such as:

-

Relative Standard Deviation (RSD) of peak area < 2.0%

-

Tailing factor < 1.5

-

Theoretical plates > 2000

-

-

Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating that the degradation products do not co-elute with the main peak (peak purity analysis).

Typical Starting Chromatographic Conditions (based on Ondansetron methods):

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 250 mm, 5 µm | Provides good retention and resolution for moderately polar compounds.[2] |

| Mobile Phase A | 0.1% Orthophosphoric Acid in Water | Acidified mobile phase improves peak shape for basic compounds.[2] |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength.[2] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | PDA at 314 nm | Wavelength used for Ondansetron; PDA allows for peak purity assessment.[2] |

| Injection Volume | 20 µL | Standard volume. |

| Column Temp | 30°C | Ensures reproducible retention times. |

| Elution Program | Gradient: 25% to 75% B over 20 min | A gradient is essential to elute both polar and non-polar degradation products. |

References

- Shirole, R., et al. (2024). Stability Indicating RP-HPLC Method Development and Validation for Determination of Ondansetron in Bulk and Pharmaceutical Dosag. Nanotechnology Perceptions.

- Annapurna, M. M., et al. (2017). Stability indicating RP-HPLC method for the determination of Ondansetron (An Anti-emetic agent). Journal of Chemical and Pharmaceutical Sciences.

-

Souri, E., et al. (2014). Validating a Stability Indicating HPLC Method for Kinetic Study of Ondansetron Degradation in Acidic, Basic and Oxidative Conditions. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2014_5(3)/[8].pdf]([Link]8].pdf)

-

Srinivasu, K., et al. (2016). Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

ResearchGate. (n.d.). Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry. [Link]

-

ResearchGate. (n.d.). Validating a stability indicating HPLC method for kinetic study of ondansetron degradation in acidic, basic and oxidative conditions | Request PDF. [Link]

-

Trissel, L. A. (1996). Stability of ondansetron hydrochloride in portable infusion-pump reservoirs. American Journal of Health-System Pharmacy. [Link]

-

Veeprho. (n.d.). This compound (HCl Salt). [Link]

-

Stiles, M. L., et al. (1995). Stability of ondansetron stored in polypropylene syringes. American Journal of Health-System Pharmacy. [Link]

-

Gandhi, S. V., et al. (2018). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF ONDANSETRON HYDROCHLORIDE. Indo American Journal of Pharmaceutical Sciences. [Link]

-

ACTA Pharmaceutica Sciencia. (n.d.). Stability indicating RP-HPLC method development for ondansetron hydrochloride estimation in bulk. [Link]

Sources

- 1. iajps.com [iajps.com]

- 2. nano-ntp.com [nano-ntp.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. researchgate.net [researchgate.net]

- 5. Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jchps.com [jchps.com]

- 7. researchgate.net [researchgate.net]

- 8. Stability of ondansetron hydrochloride in portable infusion-pump reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated High-Performance Liquid Chromatography Method for the Robust Quantification of Ondansetron and its Metabolites in Human Plasma

Abstract & Introduction

Ondansetron is a potent and highly selective serotonin 5-HT3 receptor antagonist, widely prescribed for the prevention of nausea and vomiting associated with chemotherapy, radiation therapy, and postoperative procedures.[1][2][3][4][5][6] Chemically, it is a carbazole derivative, and its clinical efficacy is well-established.[4] The biotransformation of ondansetron in humans is extensive, primarily occurring in the liver via multiple cytochrome P-450 enzymes, including CYP1A2, CYP2D6, and CYP3A4.[7][8] This metabolic process results in several metabolites, with the primary pathway being hydroxylation on the indole ring to form 6-hydroxy, 7-hydroxy, and 8-hydroxyondansetron, which are subsequently conjugated.[4][7][8]

Monitoring the plasma concentrations of both the parent drug and its key metabolites is critical in pharmacokinetic studies, drug development, and therapeutic drug monitoring. This analysis provides essential insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile, helping to understand inter-individual variability in patient response.[6][7]

This application note details a robust, sensitive, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of ondansetron and its primary hydroxylated metabolites in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample clean-up, followed by chromatographic separation on a C18 column with UV detection. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability for research and clinical applications.[9][10]

Principle of the Method

The analytical strategy is founded on the principles of reversed-phase chromatography, where analytes are separated based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.[1] Ondansetron and its more polar hydroxylated metabolites are retained on a C18 stationary phase and are eluted in order of increasing hydrophobicity using an isocratic mobile phase composed of a phosphate buffer and an organic modifier.

To isolate the analytes from the complex biological plasma matrix and minimize interference, a liquid-liquid extraction (LLE) protocol is employed.[11][12] The plasma sample is first alkalinized to convert the analytes into their non-ionized, more lipophilic form, facilitating their extraction into an immiscible organic solvent.[13][14][15] Following extraction and solvent evaporation, the residue is reconstituted in the mobile phase for HPLC analysis. Quantification is achieved by comparing the peak area response of the analytes to that of an internal standard (IS), which corrects for potential variability during sample processing and injection.[16]

Causality of Experimental Design: The "Why" Behind the Method

A robust analytical method is not merely a sequence of steps but a system where each parameter is chosen for a specific scientific reason.

-

Analyte & Matrix: Ondansetron (logP ≈ 2.4) is a moderately non-polar compound.[4] Its hydroxylated metabolites are inherently more polar. The method must be capable of retaining the polar metabolites while ensuring the parent drug does not elute too late. Human plasma is a complex matrix containing proteins, lipids, and salts that can interfere with analysis and damage the HPLC column; therefore, an effective sample cleanup is non-negotiable.[12]

-

Column Selection (Stationary Phase): A C18 (octadecylsilyl) column is the gold standard for separating moderately polar to non-polar compounds.[1][3] Its long alkyl chains provide sufficient hydrophobic interaction to retain ondansetron and its metabolites, allowing for effective separation through precise control of the mobile phase composition. A standard dimension (e.g., 4.6 x 250 mm, 5 µm particle size) offers a good balance of efficiency, resolution, and backpressure.[1][3]

-

Mobile Phase Selection:

-

Organic Modifier: A combination of methanol and a phosphate buffer is chosen.[16] Methanol is a suitable organic solvent for eluting the analytes. The ratio (e.g., 60:40 Methanol:Buffer) is empirically optimized to achieve a desirable retention time (typically <10 minutes) and adequate resolution between the parent drug and its metabolites.

-

Aqueous Buffer: A 0.02 M potassium dihydrogen phosphate buffer is used to control the mobile phase pH.[16] Maintaining a constant pH is critical because ondansetron and its metabolites have ionizable groups. A stable pH ensures a consistent charge state for the analytes, leading to reproducible retention times and symmetrical peak shapes.

-

Isocratic Elution: For routine analysis of a limited number of known compounds, an isocratic (constant mobile phase composition) method is preferred for its simplicity, robustness, and faster re-equilibration times between runs compared to gradient elution.

-

-

System Parameters:

-

Flow Rate: A flow rate of 1.0 mL/min is a standard choice for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.[1][3][16]

-

Temperature Control: The column is maintained at 40°C to ensure retention time stability and reproducibility.[2][16] Elevated temperatures can also reduce mobile phase viscosity, lowering backpressure and sometimes improving peak symmetry.[2]

-

UV Detection Wavelength: Ondansetron exhibits several UV absorbance maxima. While various wavelengths like 216 nm, 246 nm, or 314 nm can be used, selecting a wavelength like 216 nm often provides a good compromise for detecting both the parent drug and its metabolites with adequate sensitivity.[1][2][3] A Photo Diode Array (PDA) detector is highly recommended during method development to evaluate the UV spectra of all analytes and select the most universally sensitive wavelength.[3]

-

Visualized Workflows & Structures

Chemical Structures

Caption: Chemical structures of Ondansetron and its primary hydroxylated metabolites.

Sample Preparation Workflow: Liquid-Liquid Extraction (LLE)

Caption: Step-by-step workflow for Liquid-Liquid Extraction of Ondansetron from plasma.

Overall Analytical Protocol

Caption: High-level overview of the complete analytical workflow from sample to result.

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and Quality Control (QC) Samples

-

Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of Ondansetron, each metabolite, and the Internal Standard (IS) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. These stocks are stable for at least 3 months at -20°C.

-

Working Standard Mixture (10 µg/mL): Dilute the primary stocks. For example, pipette 100 µL of each analyte stock solution (Ondansetron and metabolites) into a 10 mL volumetric flask and make up the volume with a 50:50 methanol:water mixture.

-

Calibration Curve Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) by spiking appropriate volumes of the working standard mixture into blank human plasma.

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (e.g., 3 ng/mL), Medium (e.g., 75 ng/mL), and High (e.g., 400 ng/mL) from a separate stock solution to ensure unbiased validation.

Protocol 2: Plasma Sample Extraction (LLE)

This protocol should be applied to all calibration standards, QC samples, and unknown subject samples.

-

Aliquot: Pipette 200 µL of plasma into a 5 mL glass test tube.

-

Add Internal Standard: Add 20 µL of the IS working solution (e.g., 1 µg/mL doxazocin in methanol) to each tube and briefly vortex.

-

Alkalinize: Add 100 µL of 0.1 M Sodium Hydroxide (NaOH) and vortex for 30 seconds. This step is crucial for ensuring the analytes are in their neutral form for efficient extraction.[13][15]

-

Extract: Add 2.0 mL of methyl tert-butyl ether (MTBE).

-

Mix: Cap and vortex vigorously for 5 minutes to ensure thorough mixing and analyte partitioning.

-

Separate: Centrifuge at 4000 rpm for 10 minutes at room temperature to achieve a clean separation of the aqueous and organic layers.

-

Isolate: Carefully transfer the upper organic layer into a new clean tube, taking care not to aspirate any of the lower aqueous phase.

-

Evaporate: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried residue in 100 µL of the HPLC mobile phase. Vortex for 1 minute to ensure complete dissolution.

-

Analyze: Transfer the reconstituted sample to an autosampler vial and inject 20 µL into the HPLC system.

Data Presentation & Method Performance

Table 1: Optimized HPLC Chromatographic Conditions

| Parameter | Condition | Rationale |

| Instrument | Agilent 1100/1200 Series or equivalent | Standard, reliable HPLC system. |

| Column | C18, 4.6 x 250 mm, 5 µm | Excellent retention and separation for analytes of interest.[1][3] |

| Mobile Phase | 60:40 (v/v) Methanol : 0.02 M KH₂PO₄ | Optimal balance of elution strength and analyte retention.[16] |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns, providing good efficiency.[3][16] |

| Column Temp. | 40°C | Ensures reproducible retention times and peak shapes.[2][16] |

| Injection Vol. | 20 µL | Standard volume for good sensitivity without overloading the column. |

| Detector | UV/PDA | Wavelength set at 216 nm for sensitive detection of all compounds.[2] |

| Internal Standard | Doxazocin | Structurally distinct, elutes without interference, corrects for variability.[16] |

| Run Time | ~12 minutes | Sufficient to elute all analytes and the internal standard. |

Table 2: Method Validation Summary (as per ICH Q2(R1) Guidelines)

The following represents typical acceptance criteria for a validated bioanalytical method.[9][10][17]

| Validation Parameter | Specification | Typical Result |

| Specificity | No significant interfering peaks at the retention times of analytes or IS in blank plasma. | Pass |

| Linearity (Range) | 1 - 500 ng/mL | Correlation coefficient (r²) ≥ 0.999[1] |

| Accuracy | Mean % recovery within 85-115% (98-102% for nominal).[3][18] | Within ±10% of nominal value |

| Precision (RSD%) | Intra-day & Inter-day RSD ≤ 15%.[10][18] | < 10% |

| Limit of Quantitation (LOQ) | S/N ratio ≥ 10; lowest point on calibration curve meeting accuracy/precision criteria. | 1 ng/mL[19] |

| Recovery | Consistent, precise, and reproducible extraction efficiency. | > 85% for all analytes |

| Robustness | Insensitive to minor changes in flow rate (±0.1 mL/min) and temperature (±2°C). | Pass[20] |

Trustworthiness & Self-Validation

The integrity of this method is ensured by a multi-layered approach to validation.

-

System Suitability: Before each analytical run, a system suitability standard is injected. Key parameters such as retention time, peak asymmetry (tailing factor), and theoretical plates are monitored to confirm the chromatographic system is performing optimally.

-

Internal Standard: The use of an internal standard for every sample, including calibrators and QCs, is fundamental. It automatically corrects for minor inconsistencies in extraction efficiency and injection volume, ensuring the accuracy of each individual measurement.[16]

-

QC Samples: The inclusion of low, medium, and high QC samples in each analytical batch acts as an internal validation for that specific run. The calculated concentrations of these QCs must fall within a pre-defined range (e.g., ±15% of the nominal value) for the entire batch to be considered valid. This practice confirms the method's accuracy and precision on a day-to-day basis.[18]

By adhering to these protocols, this HPLC method provides a reliable and self-validating system for the accurate quantification of ondansetron and its metabolites, making it suitable for demanding research and regulated environments.

References

-

Krishnaiah, Y. S. R., et al. (n.d.). Estimation of Ondansetron Hydrochloride in Pharmaceutical Dosage Forms by HPLC. Asian Journal of Chemistry. Available at: [Link]

-

Deshmukh, T. B., et al. (2022). Stability Indicating RP-HPLC Method Development and Validation for Determination of Ondansetron in Bulk and Pharmaceutical Dosag. Nanotechnology Perceptions. Available at: [Link]

-

T, T., & Muntean, D. L. (2018). DEVELOPMENT OF A NEW RP-HPLC METHOD FOR ONDANSETRON DETERMINATION IN INJECTABLE FORMULATIONS. The Medical-Surgical Journal. Available at: [Link]

-

Soran, B., et al. (2009). THE LIQUID CHROMATOGRAPHIC ASSAY OF ONDANSETRON HYDROCHLORIDE AND ITS IMPURITIES USING A NEW STATIONARY PHASE. Farmacia Journal. Available at: [Link]

-

Mushabbar basha MD, et al. (2013). METHOD DEVELOPMENT AND VALIDATION OF ONDANSETRON IN BULK AND PHARMACEUTICAL DOSAGE FORM BY STABILITY-INDICATING RP-HPLC METHOD. International Journal of PharmTech Research. Available at: [Link]

-

Poboży, E., et al. (2022). An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application. PMC. Available at: [Link]

-

Colthup, P. V., et al. (1991). Determination of ondansetron in plasma and its pharmacokinetics in the young and elderly. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Dotsikas, Y., et al. (2006). Development and validation of a rapid 96-well format based liquid-liquid extraction and liquid chromatography-tandem mass spectrometry analysis method for ondansetron in human plasma. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ondansetron. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Solid Phase Extraction Liquid Chromatorgraphy Mass Spectrometry Method with Electrospray Ionization for the Determination of Ondansetron in Human Plasma. ResearchGate. Available at: [Link]

-

Scribd. (n.d.). Ondansetron. Scribd. Available at: [Link]

-

ResearchGate. (n.d.). Quantitative determination of ondansetron in human plasma by enantioselective liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

-

Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

-

NewBioWorld. (n.d.). A Review on various analytical methodology for Ondansetron. NewBioWorld. Available at: [Link]

-

Al-Adass, A., & Al-Ghani, A. (2024). Development and validation of the HPLC method for the determination of contaminants in drug substances. ResearchGate. Available at: [Link]

-

PharmGKB. (n.d.). Ondansetron Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. Available at: [Link]

-

U.S. Food and Drug Administration. (n.d.). Zofran. accessdata.fda.gov. Available at: [Link]

-

Patel, D. B., et al. (n.d.). Development and Validation of Rapid RP- HPLC Method for Estimation of Ondansetron in the Tablet Dosage Form. Available at: [Link]

-

Patel, A., et al. (2025). Stability indicating RP-HPLC method development for ondansetron hydrochloride estimation in bulk. ACTA Pharmaceutica Sciencia. Available at: [Link]

-

ClinPGx. (n.d.). Determination of ondansetron and its hydroxy metabolites in human serum using solid-phase extraction and liquid chromatography/positive ion electrospray tandem mass spectrometry. ClinPGx. Available at: [Link]

-

ResearchGate. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. ResearchGate. Available at: [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

-

Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. Available at: [Link]

-

Le, T., & Puckett, Y. (2025). Ondansetron. StatPearls - NCBI Bookshelf. Available at: [Link]

-

FooDB. (2011). Showing Compound Ondansetron (FDB023602). FooDB. Available at: [Link]

-

Lu, Y., et al. (2015). Pharmacokinetics and bioavailability study of two ondansetron oral soluble film formulations in fasting healthy male Chinese volunteers. NIH. Available at: [Link]

-

International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Available at: [Link]

-

SciSpace. (2012). Extraction of Drug from the Biological Matrix: A Review. SciSpace. Available at: [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices. Available at: [Link]

Sources

- 1. nano-ntp.com [nano-ntp.com]

- 2. revmedchir.ro [revmedchir.ro]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Ondansetron | C18H19N3O | CID 4595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. newbioworld.org [newbioworld.org]

- 6. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 10. multiresearchjournal.theviews.in [multiresearchjournal.theviews.in]

- 11. ijisrt.com [ijisrt.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scispace.com [scispace.com]

- 16. asianpubs.org [asianpubs.org]

- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 18. pharmtech.com [pharmtech.com]

- 19. Determination of ondansetron in plasma and its pharmacokinetics in the young and elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. actapharmsci.com [actapharmsci.com]

Application Note: Strategic Design for In Vivo Assessment of Ondansetron Metabolism and Pharmacokinetics

Executive Summary & Scientific Rationale

Ondansetron is a selective 5-HT3 receptor antagonist extensively used to prevent nausea and vomiting.[1] While its clinical efficacy is established, its metabolic profile is complex, involving multiple cytochrome P450 enzymes (CYP3A4, CYP1A2, CYP2D6).[1]

This Application Note provides a rigorous experimental framework for studying ondansetron metabolism in vivo. Unlike standard "boiler-plate" protocols, this design addresses specific challenges:

-

Species-Specific Bioavailability: Rats exhibit significantly lower oral bioavailability (~4%) compared to humans (~60%) due to extensive first-pass metabolism.[2]

-

Sex-Dimorphism: Male rats metabolize ondansetron significantly faster than females due to CYP2D1/CYP3A2 expression differences.[3]

-

Metabolite Tracking: The protocol prioritizes the quantification of 8-hydroxyondansetron (primary metabolite) alongside the parent compound.

The Metabolic Landscape

Understanding the biotransformation pathways is prerequisite to experimental design. In humans and rats, hydroxylation at the indole ring (positions 7 and 8) is the primary Phase I pathway, followed by Phase II conjugation (glucuronidation/sulfation).

Visualization: Ondansetron Metabolic Pathway

The following diagram illustrates the enzymatic cascade required for bioanalytical monitoring.

Caption: Primary metabolic pathways of ondansetron. CYP3A4 and 1A2 drive hydroxylation, the rate-limiting step for clearance.

Experimental Design Strategy

Species and Sex Selection

-

Selection: Sprague-Dawley Rats (Male vs. Female).[3]

-

Rationale: Male rats express high levels of CYP3A2 and CYP2D1, leading to rapid clearance (

). Female rats lack CYP2D1 activity similar to males, often resulting in higher AUC. -

Recommendation: Use Male rats for "worst-case" rapid clearance scenarios; use Female rats if modeling human CYP2D6 poor metabolizers (PM).

Dosing Regimen (Crossover Design)

To calculate Absolute Bioavailability (

| Parameter | Intravenous (IV) Arm | Oral (PO) Arm |

| Dose | 2 mg/kg | 8 mg/kg (Higher dose to overcome first-pass) |

| Vehicle | Saline (0.9% NaCl), pH adjusted to 4.5 | Citrate Buffer (pH 4.0) or Saline |

| Volume | 2 mL/kg (Bolus) | 5 mL/kg (Gavage) |

| Rationale | Defines | Defines |

Detailed Protocol: In Vivo Pharmacokinetics

Phase A: Animal Preparation (Surgical Cannulation)

Objective: Stress-free serial blood sampling. Anesthesia (Isoflurane) alters hepatic blood flow; therefore, sampling must occur in conscious, freely moving animals.

-

Procedure: Implant a catheter into the right jugular vein (JVC) under sterile conditions.

-

Recovery: Allow minimum 48 hours recovery post-surgery.

-

Validation: Verify catheter patency with saline flush 24h prior to dosing.

Phase B: Sampling Schedule

Ondansetron has a short half-life (

-

IV Group: 0 (pre-dose), 2, 5, 15, 30, 60, 120, 240, 360, 480 min.

-

PO Group: 0 (pre-dose), 5, 15, 30, 45, 60, 90, 120, 240, 360, 480 min.

-

Matrix: Whole blood collected into K2-EDTA tubes. Centrifuge at

for 10 min at 4°C to harvest plasma.

Phase C: Bioanalytical Workflow (LC-MS/MS)

Method: Protein Precipitation (PPT) followed by LC-MS/MS.

1. Sample Preparation

-

Aliquoting: Transfer

rat plasma to a 96-well plate. -

Internal Standard (IS): Add

of Ondansetron-d3 (100 ng/mL). -

Precipitation: Add

chilled Acetonitrile (ACN). Vortex 2 min. -

Separation: Centrifuge at

for 15 min. Inject

2. LC-MS/MS Parameters (Self-Validating System)

-

Column: Agilent Zorbax SB-C18 (

mm, 3.5 -

Mobile Phase:

-

Gradient: 10% B to 90% B over 3.0 min.

-

Mass Spec (ESI+): Multiple Reaction Monitoring (MRM).

| Analyte | Precursor ( | Product ( | Role |

| Ondansetron | 294.1 | 170.0 | Quantifier |

| Ondansetron | 294.1 | 184.0 | Qualifier (Confirmation) |

| 8-OH-Ondansetron | 310.1 | 186.0 | Metabolite Quant |

| Ondansetron-d3 | 297.1 | 173.1 | Internal Standard |

Visualization: Bioanalytical Logic Flow

Caption: Linear workflow for high-throughput bioanalysis of ondansetron in plasma.

Data Analysis & Quality Control

Pharmacokinetic Calculations (Non-Compartmental Analysis)

Using software like Phoenix WinNonlin or R (PKNCA package), calculate:

-

AUC (Area Under Curve): Total exposure (

). -

CL (Clearance):

. Critical for assessing hepatic efficiency. -

F (Bioavailability):

Note: Expect F < 5% in rats.[2][7]

Acceptance Criteria (Self-Validation)

To ensure the trustworthiness of the data, the run must pass these checks:

-

Linearity: Calibration curve

. -

Accuracy: QC samples (Low, Mid, High) must be within

of nominal. -

IS Consistency: Internal Standard peak area variation

across the run. -

Qualifier Ratio: The ratio of Quantifier (170.0) to Qualifier (184.0) ions must match the standard within

. This confirms the peak is ondansetron and not an isobaric interference.

References

-

FDA Label (Zofran). (2025). Ondansetron Injection Prescribing Information. U.S. Food and Drug Administration.[8] Link

-

Kim, Y. G., et al. (2008). Dose-independent pharmacokinetics of ondansetron in rats: contribution of hepatic and intestinal first-pass effects to low bioavailability.[2][7] Biopharmaceutics & Drug Disposition. Link

-

Bouchard, P., et al. (2019). Highly sensitive HPLC-MS/MS assay for the quantitation of ondansetron in rat plasma and rat brain tissue homogenate.[9] Journal of Pharmaceutical and Biomedical Analysis. Link

-

ClinPGx. (2025). Ondansetron Pathway, Pharmacokinetics/Pharmacodynamics.[3][10][7][11][12] Clinical Pharmacogenomics Implementation Consortium.[1] Link

-

PubChem. (2025).[13] 8-Hydroxyondansetron (Compound Summary). National Library of Medicine. Link

Sources

- 1. Ondansetron — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 2. researchgate.net [researchgate.net]

- 3. Gender differences in ondansetron pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Validation of LC-MS/MS Method for Determination of Ondansetron in rat Plasma and its Application [sedici.unlp.edu.ar]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dose-independent pharmacokinetics of ondansetron in rats: contribution of hepatic and intestinal first-pass effects to low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Highly sensitive HPLC-MS/MS assay for the quantitation of ondansetron in rat plasma and rat brain tissue homogenate following administration of a very low subcutaneous dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Multiple forms of cytochrome P450 are involved in the metabolism of ondansetron in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 8-Hydroxyondansetron | C18H19N3O2 | CID 19734439 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Quantifying 7-Hydroxy Ondansetron Activity via High-Throughput Calcium Flux Assay

Abstract

This application note details a robust, high-throughput protocol for evaluating the pharmacological activity of 7-Hydroxy Ondansetron , a primary metabolite of the antiemetic drug Ondansetron. While Ondansetron is a potent 5-HT3 receptor antagonist, the activity of its metabolites is often cited as significantly lower. However, precise quantification of metabolite potency is critical for safety assessments and compliance with FDA MIST (Metabolites in Safety Testing) guidelines. We describe a cell-based Calcium Flux Assay using HEK293 cells stably expressing the human 5-HT3A receptor. This method utilizes a calcium-sensitive fluorescent dye to measure intracellular calcium (

Introduction

Ondansetron is a selective 5-HT3 receptor antagonist widely used to prevent chemotherapy-induced nausea and vomiting (CINV).[1][2][3][4] It is extensively metabolized in the liver, primarily via hydroxylation by CYP3A4, CYP1A2, and CYP2D6 enzymes.[5] One of the resulting metabolites is This compound (7-OH-Ondansetron).

Unlike G-protein coupled receptors (GPCRs), the 5-HT3 receptor is a ligand-gated ion channel. Upon binding of the agonist Serotonin (5-HT), the channel opens, allowing a rapid influx of cations (

Why Measure Metabolite Activity?

Although early pharmacokinetic studies suggest that Ondansetron metabolites contribute little to the parent drug's therapeutic activity, quantitative data is essential for:

-

Safety Profiling: Ensuring the metabolite does not possess unexpected off-target toxicity or super-potency.

-

Regulatory Compliance: Meeting FDA/EMA requirements for characterizing major metabolites.

-

Mechanism Verification: Confirming the "low activity" hypothesis with functional data.

Assay Principle

This assay relies on the high calcium permeability of the 5-HT3 receptor. We utilize a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) that increases in fluorescence intensity upon binding to free intracellular calcium.

-

Basal State: Cells are loaded with the dye.[6] Fluorescence is low.

-

Agonist Challenge: Addition of Serotonin (5-HT) activates the 5-HT3 receptor, causing

influx. Fluorescence spikes. -

Antagonist Mode: Cells are pre-incubated with this compound. If the compound is active, it blocks the 5-HT binding site (or channel), preventing

influx upon subsequent Serotonin addition. The reduction in fluorescence signal relative to the control indicates the level of antagonism.

Mechanism of Action Diagram

Caption: Figure 1. Mechanism of the 5-HT3 Calcium Flux Assay. Antagonist binding prevents agonist-induced calcium influx and subsequent fluorescence.

Materials & Reagents

Cell Line

-

HEK293-5HT3A: Human Embryonic Kidney cells stably transfected with the human HTR3A gene.

-

Note: CHO cells are a valid alternative.

-

Validation: Verify surface expression via flow cytometry using a specific 5-HT3 antibody.

-

Reagents

| Reagent | Purpose | Recommended Source |

| This compound | Test Compound | Chemical Synthesis / Certified Vendor |

| Ondansetron HCl | Reference Control | USP Reference Standard |

| Serotonin (5-HT) HCl | Agonist | Sigma-Aldrich |

| Calcium 6 Assay Kit | Ca2+ Indicator | Molecular Devices (or Fluo-4 Direct) |

| Probenecid | Anion Exchange Inhibitor | Prevents dye leakage from cells |

| HBSS Buffer | Assay Buffer | Hank's Balanced Salt Solution (+Ca/Mg) |

| HEPES | pH Buffer | 20 mM, pH 7.4 |

Experimental Protocol

Phase 1: Cell Preparation (Day -1)

Objective: Create a confluent monolayer of cells.

-

Harvest: Detach HEK293-5HT3A cells using Accutase (avoid Trypsin to preserve receptor integrity).

-

Count: Determine cell viability (>95% required).

-

Plate: Seed 50,000 cells/well in a Poly-D-Lysine coated 96-well black-wall/clear-bottom plate.

-

Why Poly-D-Lysine? 5-HT3 receptors can mediate rapid cytoskeletal changes; PDL ensures cells remain adherent during liquid additions.

-

-

Incubate: Overnight at 37°C, 5% CO2.

Phase 2: Dye Loading (Day 0)

Objective: Load cells with calcium indicator.

-